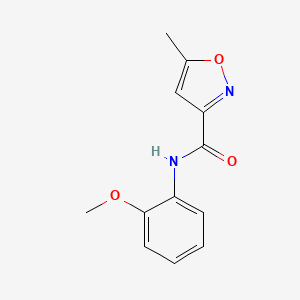![molecular formula C15H11ClF3NO B4433032 2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4433032.png)
2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as CF3-AM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CF3-AM is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The exact mechanism of action of CF3-AM is not fully understood, but it is thought to act as a modulator of ion channels and intracellular calcium signaling. CF3-AM has also been shown to inhibit the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
CF3-AM has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels and intracellular calcium signaling, inhibition of neurotransmitter release, and the detection of reactive oxygen species in cells. CF3-AM has also been shown to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CF3-AM is its versatility in a range of different scientific research applications. CF3-AM is also relatively easy to synthesize and has a high degree of chemical stability. However, one limitation of CF3-AM is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving CF3-AM. One area of interest is the development of new fluorescent probes based on CF3-AM for the detection of reactive oxygen species in cells. Another potential area of research is the development of new ion channel modulators based on CF3-AM. Additionally, further research is needed to fully understand the mechanism of action of CF3-AM and its potential neuroprotective effects.
Aplicaciones Científicas De Investigación
CF3-AM has been used in a variety of different scientific research applications, including the study of ion channels, neurotransmitter release, and intracellular calcium signaling. CF3-AM has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-12-7-3-1-5-10(12)9-14(21)20-13-8-4-2-6-11(13)15(17,18)19/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLAVLQVYMLSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide](/img/structure/B4432958.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3,3-dimethylbutanamide](/img/structure/B4432976.png)

![1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432988.png)
![2,3,4,5,6-pentafluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4432992.png)



![1-benzoyl-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4433027.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4433047.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-propylpiperazine](/img/structure/B4433063.png)